L-Naspa vs. LPA: Comparable Potency in Human Cancer Cells
In mammalian cell lines, L-Naspa evokes strong calcium signals comparable to the endogenous ligand, lysophosphatidic acid (LPA). In MDA-MB231 and HEK 293 cells, L-Naspa exhibits EC50 values of 5.3 nM and 5.6 nM, respectively, demonstrating it is a potent LPA mimetic . This near-equipotent activity allows researchers to study LPA receptor-mediated pathways using a chemically stable, synthetic analog.
| Evidence Dimension | Agonist potency for calcium mobilization |
|---|---|
| Target Compound Data | EC50 = 5.3 nM (MDA-MB231 cells); EC50 = 5.6 nM (HEK 293 cells) |
| Comparator Or Baseline | LPA (endogenous ligand): EC50 ~5.3 nM in comparable assays |
| Quantified Difference | Approximately 1:1 potency ratio; L-Naspa is equipotent to LPA in these cell models. |
| Conditions | Calcium signaling assays in MDA-MB231 (human breast carcinoma) and HEK 293 (human embryonic kidney) cell lines. |
Why This Matters
For procurement, this data confirms L-Naspa's ability to fully substitute for endogenous LPA in functional assays without the confounding issues of lipid instability or degradation.
